N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring substituted with a bromine atom and an isopropylsulfonyl group
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-6-3-11(4-7-13)16(21)20-17-19-14-8-5-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUGWVHRFIHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common route includes the bromination of benzo[d]thiazole, followed by the introduction of the isopropylsulfonyl group through sulfonylation reactions. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA or interact with proteins, potentially inhibiting their function. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromobenzo[d]thiazol-2-yl)acetamide
- N-(6-bromobenzo[d]thiazol-2-yl)-3-methoxybenzamide
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of both the bromine atom and the isopropylsulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN3O2S, with a molecular weight of approximately 439.4 g/mol. The compound features a benzo[d]thiazole moiety, an isopropylsulfonyl group, and a benzamide structure. The presence of the bromine atom at the 6-position of the benzo[d]thiazole ring is particularly noteworthy as it may influence both its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives, including those structurally similar to this compound, exhibit significant anticancer activities. For instance, research has shown that certain benzothiazole derivatives can inhibit various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.015 | |
| HT-29 (Colon Cancer) | 0.28 | |
| A549 (Lung Cancer) | 1.53 | |
| H460 (Lung Cancer) | 0.68 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
The mechanisms through which compounds like this compound exert their biological effects often involve the interaction with specific molecular targets. For example:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis: Some derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
Research indicates that these interactions may be influenced by the compound's structural features, particularly the presence of electron-withdrawing groups like bromine.
Case Studies
- Study on Anticancer Activity: A study evaluated the anticancer activity of various benzothiazole derivatives against multiple cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting that this compound could be a promising candidate for further development in cancer therapy .
- Structure-Activity Relationship Analysis: A detailed SAR analysis revealed that compounds with halogen substitutions at specific positions exhibited improved biological activity compared to their non-halogenated counterparts. This finding emphasizes the importance of structural modifications in enhancing the therapeutic potential of benzothiazole derivatives .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Monitor reactions via TLC or LC-MS to identify intermediate byproducts.
How do structural modifications at the 6-position of the benzothiazole ring influence the compound’s biological activity?
Advanced
The bromo group at position 6 significantly impacts bioactivity:
- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases) .
- Steric Effects : Bulkier substituents (e.g., Cl, NO₂) reduce binding affinity, as shown in SAR studies of similar benzothiazole derivatives targeting inflammation pathways .
- Comparative Data : Replacement of bromine with methyl or methoxy groups in analogs reduced anti-inflammatory activity by 40–60%, highlighting bromine’s role in stabilizing ligand-receptor interactions .
Q. Methodology :
- Synthesize analogs with substituents varying in size and electronic properties.
- Test activity via in vitro assays (e.g., COX-2 inhibition or cytokine suppression).
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR :
- Benzothiazole protons : Look for aromatic signals at δ 7.2–8.5 ppm. The C-2 proton (adjacent to the thiazole nitrogen) appears downfield (δ 8.1–8.3 ppm) .
- Isopropylsulfonyl group : Methyl protons split into a septet (δ 1.3–1.5 ppm) and a singlet for the sulfonyl-attached CH (δ 3.2–3.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a calculated mass of 449.02 g/mol should match experimental data .
- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
How can computational methods predict the binding affinity of this compound with enzymatic targets like ITK kinase?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model interactions with the cyclophilin domain of ITK. Focus on hydrogen bonds between the sulfonyl group and Arg/Cys residues .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Pay attention to RMSD values >2.5 Å, indicating conformational shifts .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG). A ΔG ≤ -8 kcal/mol suggests high affinity .
Validation : Cross-reference computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.
What strategies mitigate contradictions in biological activity data across different assay systems?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and normalize to controls like dexamethasone .
- Solubility Adjustments : Address poor aqueous solubility (common with bromothiazoles) using DMSO ≤0.1% or β-cyclodextrin encapsulation .
- Dose-Response Curves : Perform IC₅₀ comparisons across assays. For example, discrepancies in IC₅₀ values >10 µM may indicate off-target effects .
How does the isopropylsulfonyl group enhance metabolic stability compared to other sulfonamide derivatives?
Q. Advanced
- Lipophilicity : The isopropyl group increases logP by ~0.5 units, improving membrane permeability (Caco-2 assays show Papp ≥ 5 × 10⁻⁶ cm/s) .
- Metabolic Resistance : Sulfonyl groups resist CYP450 oxidation better than methylsulfonyl analogs. In vitro liver microsome assays show t₁/₂ > 120 minutes .
- Comparative Data : Replacement with trifluoromethylsulfonyl reduces metabolic stability by 30% due to increased electron-withdrawing effects .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Basic
- Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization or fractional distillation .
- Bromination Safety : Replace Br₂ with safer alternatives like NBS (N-bromosuccinimide) in CCl₄ .
- Yield Drop : Scale-up often reduces yields by 15–20%. Optimize stoichiometry and solvent volume ratios (e.g., 1:10 w/v for ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
